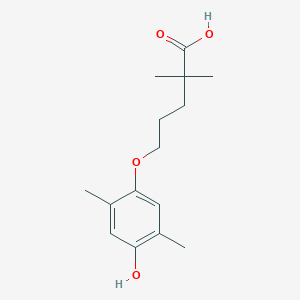
Pentanoic acid, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C15H22O4 It is characterized by a phenoxy group substituted with hydroxy and dimethyl groups, attached to a dimethylpentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves the reaction of 4-hydroxy-2,5-dimethylphenol with 2,2-dimethylpentanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced phenoxy derivatives.
Substitution: Formation of halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its phenolic structure suggests antioxidant properties, which could be explored for therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,5-dimethylphenol: Shares the phenolic structure but lacks the dimethylpentanoic acid chain.
2,2-dimethylpentanoic acid: Contains the same carboxylic acid chain but lacks the phenoxy group.
5-(4-hydroxyphenoxy)-2,2-dimethylpentanoic acid: Similar structure but without the dimethyl groups on the phenoxy ring.
Uniqueness
5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is unique due to the combination of its phenolic and carboxylic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its structural features also contribute to its potential bioactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
80373-12-2 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C15H22O4/c1-10-9-13(11(2)8-12(10)16)19-7-5-6-15(3,4)14(17)18/h8-9,16H,5-7H2,1-4H3,(H,17,18) |
InChI Key |
VJICDPYDJADQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCCC(C)(C)C(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















